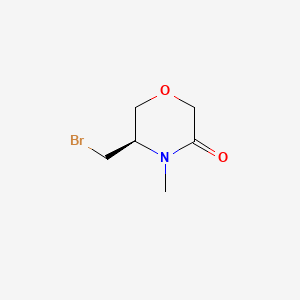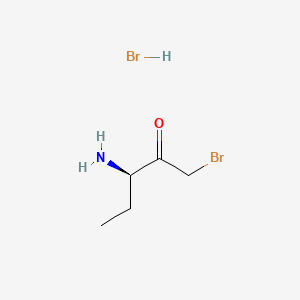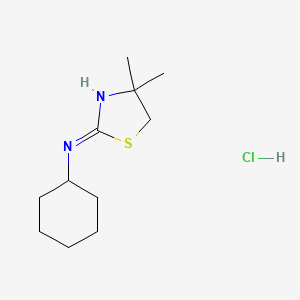![molecular formula C7H8Cl2N4O2 B6608850 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 2866355-97-5](/img/structure/B6608850.png)
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride, commonly referred to as 3-AP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrazolo[3,4-c]pyridine family and has a molecular weight of 178.09 g/mol. 3-AP is a versatile compound that can be used in a range of experiments, including those focusing on the synthesis and biochemical and physiological effects of compounds. In
科学研究应用
3-AP has a number of scientific research applications. It has been used to study the synthesis and biochemical and physiological effects of compounds. It has also been used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. In addition, 3-AP has been used in the synthesis of novel molecules, such as polymers, organic molecules, and metal complexes.
作用机制
The mechanism of action of 3-AP has not been fully elucidated. However, it is thought to act as a proton acceptor, which allows it to interact with other molecules and form complexes. It is also thought to act as a chelator, which allows it to bind to metals and form metal complexes. In addition, 3-AP has been shown to interact with enzymes and other proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-AP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-AP has been shown to inhibit the activity of several other enzymes, such as lipoxygenase, cyclooxygenase-1 (COX-1), and nitric oxide synthase. In addition, 3-AP has been shown to have an anti-inflammatory effect, as well as an anti-oxidant effect.
实验室实验的优点和局限性
The use of 3-AP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a range of experiments. However, there are also some limitations to its use. 3-AP can be toxic in high concentrations and can cause skin irritation. In addition, it can be difficult to store, as it is sensitive to light and heat.
未来方向
The use of 3-AP in scientific research has a number of potential future directions. It could be used to further study the mechanism of action of drugs, as well as their biochemical and physiological effects. In addition, 3-AP could be used to synthesize novel molecules, such as polymers, organic molecules, and metal complexes. Finally, 3-AP could be used to study the synthesis and biochemical and physiological effects of other compounds.
合成方法
3-AP can be synthesized through a multi-step process. The first step involves the reaction of 1-chloro-3-methyl-5-nitro-1H-pyrazole with ethyl 3-amino-4-formyl-5-methyl-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide. This reaction produces a mixture of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and 3-amino-4-formyl-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid. The second step involves the reaction of the mixture with hydrochloric acid to form 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride.
属性
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.2ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;;/h1-2H,(H,12,13)(H3,8,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIIFSNDWPZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)



![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)


![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)
